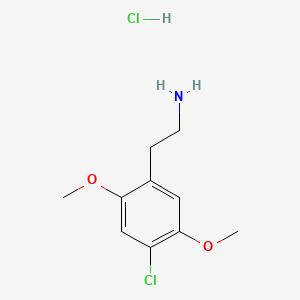

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE

Description

2,5-Dimethoxy-4-chlorophenethylamine hydrochloride (commonly referred to as 2C-C HCl) is a synthetic phenethylamine derivative belonging to the 2C family of psychoactive compounds. Structurally, it features a phenethylamine backbone with methoxy groups at positions 2 and 5 of the aromatic ring and a chlorine substituent at position 3. The hydrochloride salt enhances its stability and solubility for laboratory use.

As a serotonin receptor agonist, 2C-C HCl exhibits hallucinogenic properties, primarily targeting 5-HT2A receptors . However, its pharmacological effects are less potent compared to its NBOMe derivatives, such as 25C-NBOMe (N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine), which incorporates a methoxybenzyl group to increase receptor affinity and potency .

Properties

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHKVQPFRTVWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675856 | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88441-15-0 | |

| Record name | 4-Chloro-2,5-dimethoxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088441150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chloro-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-dimethoxy-benzeneethanamine, monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-C HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NGJ439O7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of 2,5-Dimethoxy-4-chloronitrobenzene

The synthesis begins with the nitration of 2,5-dimethoxy-4-chlorobenzene. Using a mixture of nitric acid and sulfuric acid, the nitro group is introduced at the para position relative to the methoxy groups. The resulting 2,5-dimethoxy-4-chloronitrobenzene is isolated via recrystallization from ethanol, yielding a pale yellow crystalline solid.

Formation of the Nitrostyrene Intermediate

The nitrobenzene derivative is then converted to a nitrostyrene through condensation with nitroethane in the presence of ammonium acetate. This step typically employs acetic acid as a solvent under reflux conditions (110–120°C, 6–8 hours). The nitrostyrene intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate).

Catalytic Hydrogenation to the Primary Amine

The nitrostyrene undergoes catalytic hydrogenation using a modified platinum-on-carbon (Pt/C) catalyst under elevated pressure (10–20 bar) and temperature (80–110°C). Key modifications include sulfitation of the Pt/C catalyst and the addition of morpholine as a co-catalyst to neutralize hydrochloric acid byproducts. The reaction is conducted in xylene, and the product is isolated by steam distillation followed by precipitation under cold conditions.

Table 1: Reaction Conditions for Catalytic Hydrogenation

| Parameter | Value/Range | Source |

|---|---|---|

| Catalyst | Sulfited 5% Pt/C | |

| Co-catalyst | Morpholine (0.2–0.5 wt%) | |

| Solvent | Xylene | |

| Temperature | 80–110°C | |

| Pressure | 10–20 bar H₂ | |

| Yield | 95–99% |

Reductive Amination of Ketone Precursors

Reductive amination offers an alternative route, particularly for scaling production. This method involves the conversion of 2,5-dimethoxy-4-chlorophenylacetone to the corresponding amine via reaction with ammonium formate or ammonium acetate in the presence of a reducing agent.

Synthesis of 2,5-Dimethoxy-4-chlorophenylacetone

The ketone precursor is prepared through Friedel-Crafts acylation of 2,5-dimethoxy-4-chlorobenzene with acetyl chloride in dichloromethane, catalyzed by aluminum chloride. The product is purified via vacuum distillation (bp 145–150°C at 0.5 mmHg).

Reductive Amination

The ketone is reacted with ammonium formate in methanol under reflux, followed by the addition of sodium cyanoborohydride. The reaction mixture is stirred at 60°C for 12 hours, after which the solvent is evaporated, and the crude product is extracted with hydrochloric acid to form the hydrochloride salt.

Table 2: Optimization of Reductive Amination

| Parameter | Value/Range | Source |

|---|---|---|

| Reducing Agent | NaBH₃CN | |

| Ammonium Source | NH₄OAc | |

| Solvent | MeOH | |

| Temperature | 60°C | |

| Yield | 85–90% |

Leuckart Reaction for Direct Amine Synthesis

The Leuckart reaction provides a one-pot method for converting aryl ketones to amines using formamide or ammonium formate at high temperatures. For 2,5-dimethoxy-4-chlorophenethylamine, this method avoids intermediate isolation steps.

Reaction Setup

2,5-Dimethoxy-4-chlorophenylacetone is heated with excess formamide at 180–200°C for 8–10 hours. The reaction produces N-formyl-2,5-dimethoxy-4-chlorophenethylamine, which is hydrolyzed with hydrochloric acid (6 M) under reflux to yield the free amine. The hydrochloride salt is precipitated by adjusting the pH to 1–2 with concentrated HCl.

Table 3: Leuckart Reaction Parameters

| Parameter | Value/Range | Source |

|---|---|---|

| Formamide Ratio | 1:3 (ketone:formamide) | |

| Temperature | 180–200°C | |

| Hydrolysis Acid | 6 M HCl | |

| Yield | 75–80% |

Purification and Characterization

Crystallization of the Hydrochloride Salt

The free amine is dissolved in warm ethanol, and hydrogen chloride gas is bubbled through the solution until precipitation is complete. The crystals are filtered, washed with cold ethanol, and dried under vacuum. Melting point analysis (mp 210–212°C) and HPLC purity (>99%) confirm the product.

Analytical Validation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a phenyl-hexyl column and gradient elution (0.1% formic acid in water/methanol) is employed for quantification. Multiple reaction monitoring (MRM) transitions (e.g., m/z 216 → 179 for the parent ion) ensure specificity.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Hydrogenation | High yield (95–99%) | Requires high-pressure equipment |

| Reductive Amination | Scalable | Moderate yield (85–90%) |

| Leuckart Reaction | One-pot synthesis | Lower yield (75–80%) |

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction is typically used in the synthesis process to reduce intermediates to the desired product.

Substitution: Halogen substitution reactions can be used to introduce or replace halogen atoms on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce different halogenated compounds .

Scientific Research Applications

2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-DIMETHOXY-4-CHLOROPHENETHYLAMINE HYDROCHLORIDE involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, leading to altered perception and mood. This interaction is responsible for its psychedelic effects, including visual hallucinations and changes in consciousness .

Comparison with Similar Compounds

Structural Analogues in the 2C and NBOMe Families

The 2C and NBOMe families share a phenethylamine core but differ in substituents and functional groups, leading to variations in potency, receptor binding, and toxicity.

Table 1: Key Structural and Pharmacological Differences

| Compound Name | Substituents (Position 4) | Additional Modifications | Receptor Affinity (5-HT2A) | Relative Potency |

|---|---|---|---|---|

| 2C-C HCl | Chlorine | None | Moderate | 1x (Baseline) |

| 2C-B (4-Bromo) | Bromine | None | High | 10x |

| 2C-I (4-Iodo) | Iodine | None | High | 15x |

| 25C-NBOMe | Chlorine | N-(2-Methoxybenzyl) substitution | Very High | 100x |

| DOI Hydrochloride | Iodine | α-Methyl substitution (Amphetamine backbone) | High | 50x |

Pharmacological Profiles

- 2C-C HCl: Displays moderate hallucinogenic effects with a duration of 6–8 hours. Its chlorine substituent reduces lipid solubility compared to bromine or iodine analogues, resulting in slower CNS penetration .

- 25C-NBOMe : The N-benzyl modification drastically increases 5-HT2A affinity, making it ~100x more potent than 2C-C HCl. However, this also correlates with severe cardiovascular toxicity, including hypertension and arrhythmias, as demonstrated in rodent models .

- DOI Hydrochloride: The α-methyl group (amphetamine backbone) prolongs its half-life and enhances stimulant effects, distinguishing it from purely hallucinogenic 2C compounds .

Legal and Regulatory Status

Table 2: Legal Penalties for Selected Compounds (South Australia, 2018)

| Compound | Threshold for "Large Commercial" Penalty (Pure) |

|---|---|

| 2C-C HCl | 1 kg |

| 25C-NBOMe | 0.015 kg or 100 DDUs* |

| 2C-I | 1 kg |

DDUs = Daily Dose Units . For example, 25C-NBOMe is classified as a Schedule 9 poison under Western Australian law .

Toxicity and Adverse Effects

- 2C-C HCl: Limited human toxicity data exist, but animal studies suggest lower acute toxicity compared to NBOMe derivatives. Overdose symptoms include hyperthermia and agitation .

- 25C-NBOMe : Documented cases of fatal cardiac arrest and seizures in humans. In vitro studies show significant cardiomyocyte damage at doses >10 μM .

- DOI Hydrochloride : Prolonged receptor activation leads to neurovascular complications, such as cerebral vasoconstriction .

Biological Activity

2,5-Dimethoxy-4-chlorophenethylamine hydrochloride (commonly referred to as DOC) is a member of the phenethylamine class and is known for its psychedelic properties. First synthesized by Alexander Shulgin, DOC has garnered attention for its unique pharmacological profile and its interaction with serotonin receptors, particularly the 5-HT2A receptor. This article provides an in-depth analysis of the biological activity of DOC, focusing on its pharmacodynamics, case studies, and relevant research findings.

- IUPAC Name : 2-(4-chloro-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride

- Molecular Formula : C11H16ClNO2

- Molar Mass : 229.70 g/mol

- CAS Number : 88441-15-0

Pharmacodynamics

DOC acts primarily as a selective partial agonist at the 5-HT2A and 5-HT2C serotonin receptors, which are crucial in mediating its psychedelic effects. Its mechanism involves modulation of neurotransmitter systems that influence mood, perception, and cognition.

Receptor Binding Affinity

The binding affinity of DOC to serotonin receptors has been documented in various studies. The following table summarizes the receptor interactions:

| Receptor Type | Binding Affinity (Ki) | Effect |

|---|---|---|

| 5-HT2A | Low nanomolar range | Psychedelic effects |

| 5-HT2C | Moderate nanomolar range | Modulation of mood |

| Dopamine D2 | High nanomolar range | Potential for psychostimulant effects |

Biological Effects

DOC produces a range of psychological effects that are characteristic of psychedelics, including:

- Visual and auditory hallucinations

- Altered sense of time

- Enhanced emotional experiences

The onset of effects typically occurs within 1 to 3 hours after ingestion, peaking at around 4 to 8 hours, with residual effects lasting up to 20 hours .

Case Studies

A notable case study documented the recreational use of DOC, highlighting its potential for sympathomimetic toxicity. The patient exhibited symptoms consistent with excessive sympathetic nervous system activation after ingestion. This case underscores the importance of understanding the compound's safety profile and potential adverse effects .

Research Findings

Recent studies have explored the broader implications of serotonergic hallucinogens like DOC in therapeutic contexts. Research indicates that compounds acting on the 5-HT2A receptor may have potential applications in treating conditions such as depression and PTSD due to their ability to promote neuroplasticity and enhance emotional processing .

Neuroimaging Studies

Neuroimaging studies have shown that DOC can alter brain activity patterns significantly. For example, activation in specific cortical regions correlates with introspective thought processes and emotional regulation . Long-term use has been associated with structural changes in brain areas linked to mood and cognition .

Q & A

Q. What are the established synthetic pathways for 2,5-dimethoxy-4-chlorophenethylamine hydrochloride, and how can reaction conditions be optimized for purity?

The synthesis typically involves halogenation of a 2,5-dimethoxyphenethylamine precursor. For example, chlorination of 2,5-dimethyl-2,4-hexadiene in solvents like carbon tetrachloride or chloroform yields chlorinated intermediates via 1,2- or 1,4-addition pathways . Optimization requires precise control of temperature, solvent polarity, and stoichiometry to favor kinetic products (e.g., trans-2,5-dichloro derivatives) over thermodynamic byproducts. Low-temperature crystallization can isolate pure isomers . PiHKAL describes modifications to the Shulgin synthesis route, emphasizing protecting group strategies for the amine moiety to prevent undesired side reactions .

Q. What analytical methods are recommended for quantifying this compound in research samples?

Reverse-phase HPLC with UV detection is widely used. A validated method for analogous compounds employs a Kromasil C18 column (150 mm × 4.6 mm, 5 µm), a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v), and detection at 207 nm. This achieves linearity (R² > 0.999) across 1–10 µg·mL⁻¹ and recovery rates >99% . For structural confirmation, combine with NMR (¹H/¹³C) and IR spectroscopy:

Q. How should researchers handle regulatory compliance for this compound in laboratory settings?

The compound is classified as a controlled substance in many jurisdictions. For example, South Australia imposes penalties for possession exceeding 2 g (pure) or 0.5 kg (mixed) . Researchers must obtain licenses for synthesis/storage, maintain rigorous inventory logs, and adhere to institutional biosafety protocols. Transport requires hazardous material documentation under international guidelines (e.g., IATA).

Advanced Research Questions

Q. What mechanisms underlie the cardiac toxicity of 2,5-dimethoxy-4-chlorophenethylamine derivatives, and how can these effects be modeled in vitro?

Studies on 25C-NBOMe (a structural analog) show dose-dependent cardiotoxicity via σ₁ receptor activation, leading to arrhythmias and oxidative stress in murine models. In vitro assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) reveal prolonged action potential duration and calcium dysregulation at IC₅₀ values of 10–50 µM . Key parameters:

| Assay | Model | Endpoint | Reference |

|---|---|---|---|

| Patch-clamp | hiPSC-CMs | Action potential duration | |

| Calcium imaging | H9c2 rat cardiomyocytes | Intracellular Ca²⁺ flux |

Q. How does structural modification (e.g., N-benzylation) affect receptor binding affinity?

N-substitution with a 2-methoxybenzyl group (as in 25C-NBOMe) enhances 5-HT₂A receptor affinity by 100-fold compared to the parent compound. Radioligand displacement assays using [³H]ketanserin in HEK293 cells transfected with 5-HT₂A receptors show Ki values of 0.1 nM for 25C-NBOMe vs. 10 nM for 2C-C . Competitive binding curves should be analyzed using nonlinear regression (e.g., GraphPad Prism) to determine Ki and EC₅₀.

Q. What metabolic pathways are implicated in the biotransformation of this compound?

In vivo studies suggest hepatic CYP2D6-mediated O-demethylation, yielding 4-chloro-5-hydroxy metabolites. These are further conjugated to sulfates or glucuronides. A putative metabolite, 3,5-dichloro-4-hydroxybenzoic acid (PubChem CID: 135413795), has been identified via LC-QTOF-MS in urine samples . Stable isotope labeling (e.g., ¹³C-methoxy groups) can track metabolic fate in rodent models.

Q. How can stability-indicating methods address discrepancies in reported degradation products?

Forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) coupled with HPLC-MS/MS reveal hydrolytic cleavage of the ethylamine side chain under acidic conditions. A validated stability-indicating method for raloxifene hydrochloride (analogous protocol) uses a C18 column with a gradient elution of acetonitrile and 0.1% trifluoroacetic acid, achieving resolution of degradation products with RSD <2% .

Notes

- Contradictions : Earlier chlorination studies reported different dichloro derivatives due to solvent effects (e.g., carbon tetrachloride vs. chloroform), underscoring the need for reproducible reaction conditions .

- Data Gaps : Limited peer-reviewed pharmacokinetic data exist for the hydrochloride salt; most studies focus on freebase or NBOMe analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.